molecular formula C8H10BrNO2 B8693327 Isoindoline-5,6-diol hydrobromide

Isoindoline-5,6-diol hydrobromide

Cat. No. B8693327
M. Wt: 232.07 g/mol
InChI Key: UOTXRJSAADCQEJ-UHFFFAOYSA-N
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Patent
US04987235

Procedure details

360 ml of 47% hydrobromic acid, 45 m1 of phenol and 60 ml of propionic acid were added to 60 g (0.18 mol) of 5,6-dimethoxy-2-p-tolylsulfonylisoindoline, and the mixture was refluxed for 4 hours under vigorous stirring under a nitrogen atmosphere. The reaction solution was evaporated under reduced pressure to dryness, and 120 ml of 47% hydrobromic acid was added to the residue. The mixture was again refluxed under a nitrogen atmosphere for 3 hours. The reaction solution was cooled, and then 300 ml of water and 300 ml of chloroform were added thereto. The water layer was separated, and subjected to active carbon treatment. The water layer was evaporated under reduced pressure to dryness, and the crystalline residue was washed with ether/ethanol (1/1) to obtain 25.62 g (yield: 61.4%) of the above identified compound.
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BrH:1].C1(O)C=CC=CC=1.C[O:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][C:19]=1[O:20]C)[CH2:16][N:15](S(C1C=CC(C)=CC=1)(=O)=O)[CH2:14]2>C(O)(=O)CC>[BrH:1].[OH:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][C:19]=1[OH:20])[CH2:16][NH:15][CH2:14]2 |f:4.5|

Inputs

Step One
Name
Quantity
360 mL
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
60 g
Type
reactant
Smiles
COC=1C=C2CN(CC2=CC1OC)S(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(CC)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
under vigorous stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction solution was evaporated under reduced pressure to dryness, and 120 ml of 47% hydrobromic acid
ADDITION
Type
ADDITION
Details
was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was again refluxed under a nitrogen atmosphere for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
ADDITION
Type
ADDITION
Details
300 ml of water and 300 ml of chloroform were added
CUSTOM
Type
CUSTOM
Details
The water layer was separated
CUSTOM
Type
CUSTOM
Details
The water layer was evaporated under reduced pressure to dryness
WASH
Type
WASH
Details
the crystalline residue was washed with ether/ethanol (1/1)
CUSTOM
Type
CUSTOM
Details
to obtain 25.62 g (yield: 61.4%) of the

Outcomes

Product
Name
Type
Smiles
Br.OC=1C=C2CNCC2=CC1O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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